2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol
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Overview
Description
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol is a complex organic compound that features a benzimidazole moiety, a bromine atom, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which is then functionalized to introduce the hydrazinylidene, bromine, and nitrophenol groups.
Benzimidazole Core Synthesis: The benzimidazole nucleus can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The nitrophenol group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)aniline: Shares the benzimidazole core but lacks the hydrazinylidene, bromine, and nitrophenol groups.
4-(1H-benzimidazol-2-yl)benzaldehyde: Contains the benzimidazole core and an aldehyde group but lacks the other functional groups.
Uniqueness
The uniqueness of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-6-bromo-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O3/c15-10-6-9(20(22)23)5-8(13(10)21)7-16-19-14-17-11-3-1-2-4-12(11)18-14/h1-7,21H,(H2,17,18,19)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCGWVHFZIHLGW-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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